2-Bromo-6-(2,2,2-trifluoroethoxy)aniline
CAS No.:
Cat. No.: VC17247293
Molecular Formula: C8H7BrF3NO
Molecular Weight: 270.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BrF3NO |
|---|---|
| Molecular Weight | 270.05 g/mol |
| IUPAC Name | 2-bromo-6-(2,2,2-trifluoroethoxy)aniline |
| Standard InChI | InChI=1S/C8H7BrF3NO/c9-5-2-1-3-6(7(5)13)14-4-8(10,11)12/h1-3H,4,13H2 |
| Standard InChI Key | PZTKDTXFFDMTBA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)N)OCC(F)(F)F |
Introduction
2-Bromo-6-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C8H7BrF3NO. It belongs to the class of substituted anilines and is characterized by the presence of three distinct functional groups:
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A bromine atom at the second position on the benzene ring.
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A trifluoroethoxy group (-OCH2CF3) at the sixth position.
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An amino group (-NH2) directly attached to the aromatic ring.
This compound exhibits unique chemical properties due to the electron-withdrawing nature of the trifluoroethoxy group and bromine atom, making it valuable in various scientific and industrial applications.
Synthesis Methods
The synthesis of 2-Bromo-6-(2,2,2-trifluoroethoxy)aniline involves multiple steps:
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Nitration of Aniline:
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Aniline undergoes nitration to introduce a nitro group at a specific position on the benzene ring.
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Bromination:
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The nitrated aniline is brominated at the ortho position relative to the amino group.
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Reduction:
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The nitro group is reduced to an amino group using reducing agents such as hydrogen gas or tin chloride.
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Etherification:
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The resulting 2-bromoaniline is reacted with 2,2,2-trifluoroethanol under basic conditions to introduce the trifluoroethoxy group.
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This multi-step process requires precise control over reaction conditions such as temperature, solvent choice, and catalyst use to ensure high yield and purity.
Applications in Research and Industry
4.1 Organic Synthesis
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Serves as an intermediate for synthesizing more complex organic molecules.
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Utilized in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling).
4.2 Medicinal Chemistry
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Investigated as a building block for pharmaceuticals due to its ability to modulate biological activity.
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The trifluoroethoxy group enhances membrane permeability and metabolic stability.
4.3 Material Science
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Used in developing polymers and coatings with specific properties such as hydrophobicity and thermal resistance.
Comparison with Similar Compounds
| Compound | Key Differences |
|---|---|
| 2-Bromo-6-(trifluoromethyl)aniline | Contains a trifluoromethyl (-CF3) instead of trifluoroethoxy (-OCH2CF3). |
| 2-Bromo-6-(trifluoromethoxy)aniline | Contains a trifluoromethoxy (-OCF3) group instead of trifluoroethoxy. |
| 2-Bromo-4-(trifluoromethyl)aniline | Trifluoromethyl substitution occurs at a different position (para). |
The trifluoroethoxy group in 2-Bromo-6-(2,2,2-trifluoroethoxy)aniline imparts enhanced electron-withdrawing effects compared to similar compounds, making it particularly useful for specific reactivity profiles.
Mechanism of Action (In Medicinal Chemistry)
In medicinal applications, this compound may interact with enzymes or receptors by forming hydrogen bonds or hydrophobic interactions facilitated by its trifluoroethoxy group. This group improves lipophilicity and bioavailability by enabling better cell membrane penetration.
Safety and Handling
Due to its reactive bromine atom and electron-withdrawing groups, proper safety measures should be taken when handling this compound:
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Use gloves and goggles.
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Store in a cool, dry place away from heat sources.
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Follow standard protocols for disposing of halogenated organic compounds.
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